RXP 407

Description

Properties

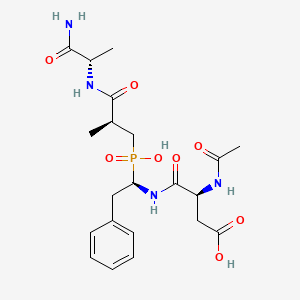

Molecular Formula |

C21H31N4O8P |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

(3S)-3-acetamido-4-[[(1R)-1-[[(2S)-3-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-methyl-3-oxopropyl]-hydroxyphosphoryl]-2-phenylethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H31N4O8P/c1-12(20(30)23-13(2)19(22)29)11-34(32,33)17(9-15-7-5-4-6-8-15)25-21(31)16(10-18(27)28)24-14(3)26/h4-8,12-13,16-17H,9-11H2,1-3H3,(H2,22,29)(H,23,30)(H,24,26)(H,25,31)(H,27,28)(H,32,33)/t12-,13+,16+,17-/m1/s1 |

InChI Key |

OCAZUTUOYLAIOA-OSRSDYAFSA-N |

SMILES |

CC(CP(=O)(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C)O)C(=O)NC(C)C(=O)N |

Isomeric SMILES |

C[C@H](CP(=O)([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)C)O)C(=O)N[C@@H](C)C(=O)N |

Canonical SMILES |

CC(CP(=O)(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C)O)C(=O)NC(C)C(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ac-Asp-Phe-psi(PO2CH2)-Ala-Ala-NH2 RXP 407 RXP-407 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of RXP 407: A Selective N-Domain ACE Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical development of RXP 407, a potent and highly selective inhibitor of the N-terminal active site of Angiotensin-Converting Enzyme (ACE). This compound, a phosphinic peptide with the chemical structure Ac-Asp-(L)Pheψ(PO₂-CH₂)(L)Ala-Ala-NH₂, was identified through the screening of combinatorial phosphinic peptide libraries. This document provides a comprehensive overview of its discovery, mechanism of action, and preclinical evaluation, including detailed experimental protocols and quantitative data. The unique selective inhibitory profile of this compound, which spares the C-terminal active site of ACE, presents a novel therapeutic approach, potentially offering a more targeted intervention in the renin-angiotensin system with a differentiated safety and efficacy profile compared to traditional, non-selective ACE inhibitors. As of the latest available information, this compound has not entered clinical trials.

Introduction

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis. It is a dipeptidyl carboxypeptidase with two catalytic domains: the N-terminal and C-terminal active sites. For decades, non-selective ACE inhibitors have been a cornerstone in the treatment of hypertension and heart failure. However, these inhibitors block both active sites, which may lead to a broad range of physiological effects and associated side effects.

The discovery of distinct substrate specificities for the N- and C-domains of ACE has spurred interest in developing domain-selective inhibitors. The N-domain, for instance, is primarily responsible for the degradation of Ac-SDKP, a tetrapeptide with anti-inflammatory and anti-fibrotic properties.[1] Selective inhibition of the N-domain could therefore offer therapeutic benefits in conditions characterized by inflammation and fibrosis, without significantly impacting the primary blood pressure-regulating functions attributed to the C-domain's action on angiotensin I. This compound emerged from this research focus as the first potent and selective inhibitor of the N-terminal active site of ACE.[2]

Discovery of this compound

This compound was discovered through a systematic screening of combinatorial phosphinic peptide libraries.[2] Phosphinic peptides are transition-state analogues of peptide substrates and are known to be potent inhibitors of zinc metalloproteases like ACE.[3][4]

Experimental Protocol: Phosphinic Peptide Library Screening

The screening process for identifying this compound involved the following general steps:

-

Library Synthesis: Combinatorial libraries of phosphinic peptides with the general formula Ac-Yaa-Pheψ(PO₂-CH₂)-Ala-Yaa'-NH₂ were synthesized, where Yaa and Yaa' represent various amino acid residues.[1] This approach allows for the rapid generation of a diverse set of potential inhibitors.

-

Enzyme Preparation: Recombinant human ACE, as well as mutant forms of ACE with either the N- or C-domain catalytically inactivated, were used for the screening assays. This enabled the direct assessment of domain-specific inhibition.

-

High-Throughput Screening: A fluorometric assay was employed for high-throughput screening. The assay utilized a quenched fluorogenic substrate of ACE. Cleavage of the substrate by ACE results in a measurable increase in fluorescence, and the inhibitory activity of the library compounds was determined by the reduction in this fluorescence signal.

-

Hit Identification and Optimization: Initial hits from the library screening were further characterized to determine their potency and selectivity. This compound, with an Ac-Asp at the P2 position and an amidated C-terminus, was identified as a highly potent and selective inhibitor of the N-domain.[5]

Mechanism of Action and In Vitro Characterization

This compound exerts its effect through potent and selective inhibition of the N-terminal active site of ACE.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound were determined by measuring its inhibition constant (Ki) against the isolated N- and C-domains of ACE.

| Inhibitor | Target Domain | Kᵢ (nM) | Selectivity (C-domain Kᵢ / N-domain Kᵢ) |

| This compound | N-domain | 12[1][2] | ~417 |

| C-domain | 5000[1] |

Table 1: Inhibitory Potency and Selectivity of this compound

Experimental Protocol: Determination of Inhibition Constants (Kᵢ)

The Kᵢ values for this compound were determined using the following enzymatic assay:

-

Reagents:

-

Recombinant N-domain and C-domain of human ACE.

-

Fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH).

-

This compound at various concentrations.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 µM ZnCl₂).

-

-

Assay Procedure:

-

The enzyme (either N- or C-domain) was pre-incubated with varying concentrations of this compound in the assay buffer at 37°C.

-

The enzymatic reaction was initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Initial reaction velocities were calculated from the fluorescence data.

-

The IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) were determined by plotting the initial velocities against the inhibitor concentrations and fitting the data to a dose-response curve.

-

The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation, taking into account the concentration and Michaelis constant (Km) of the substrate.

-

In Vivo Preclinical Studies

The in vivo effects of this compound were evaluated in murine models to assess its physiological activity and selectivity.

Effect on Ac-SDKP Metabolism and Angiotensin I Pressor Response

A key study investigated the impact of this compound on the plasma levels of the N-domain substrate Ac-SDKP and the pressor response to the C-domain substrate, angiotensin I.

| Treatment Group | Dose | Change in Plasma Ac-SDKP Levels | Effect on Angiotensin I Pressor Response |

| This compound | 10 mg/kg (i.v. infusion) | Significant increase | No inhibition[6] |

| Lisinopril (non-selective) | 10 mg/kg (i.v. infusion) | Significant increase | Significant inhibition |

Table 2: In Vivo Effects of this compound in Mice

These results demonstrate that this compound can selectively inhibit the N-domain of ACE in vivo, leading to an increase in the circulating levels of the beneficial peptide Ac-SDKP, without affecting the conversion of angiotensin I to the vasoconstrictor angiotensin II.

Experimental Protocol: In Vivo Mouse Model

The in vivo evaluation of this compound was conducted using the following experimental design:

-

Animals: Male Swiss mice were used for the study.

-

Drug Administration: this compound was administered via intravenous infusion.

-

Ac-SDKP Measurement: Blood samples were collected at baseline and after this compound infusion. Plasma levels of Ac-SDKP were quantified using a competitive enzyme immunoassay.

-

Angiotensin I Pressor Response: A catheter was implanted in the carotid artery for blood pressure monitoring. After a stabilization period, a bolus of angiotensin I was injected intravenously, and the resulting increase in blood pressure was recorded. This was repeated after the infusion of this compound or a control vehicle to determine the effect on the pressor response.[7][8][9][10][11]

-

Pharmacokinetics: In separate studies in rats, the metabolic stability and clearance of this compound were assessed. Following intravenous administration, the compound was found to be metabolically stable and cleared primarily through the kidneys.[1]

Signaling Pathways and Logical Relationships

The discovery and development of this compound can be visualized through a series of logical steps and its interaction with the ACE signaling pathway.

References

- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]

- 7. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mouse model of angiotensin II slow pressor response: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. ahajournals.org [ahajournals.org]

Specificity of RXP 407 for the N-domain of Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis. Somatic ACE is characterized by two catalytic domains, the N-domain and the C-domain, which, despite significant homology, exhibit distinct substrate specificities and inhibitor affinities. While classical ACE inhibitors block both domains, the development of domain-selective inhibitors has opened new avenues for targeted therapeutic interventions. This technical guide provides an in-depth overview of RXP 407, a potent and highly selective inhibitor of the N-domain of ACE.

This compound, a phosphinic peptide with the chemical structure Ac-Asp-(L)Phec(PO₂-CH₂)(L)Ala-Ala-NH₂, has emerged as a valuable pharmacological tool for elucidating the specific physiological roles of the ACE N-domain.[1][2] Its remarkable selectivity allows for the targeted inhibition of the N-domain, enabling researchers to investigate its functions independently of the C-domain's activities, such as the primary conversion of angiotensin I to the vasoconstrictor angiotensin II.[3][4] This guide will detail the quantitative data supporting the specificity of this compound, provide comprehensive experimental protocols for its characterization, and visualize the underlying biological and experimental frameworks.

Data Presentation

The selectivity of this compound for the N-domain of ACE has been quantified through rigorous enzymatic assays. The following tables summarize the key inhibitory constants (Ki) and selectivity ratios.

Table 1: Inhibitory Activity of this compound against ACE Domains

| Target Domain | Ki (nM) |

| ACE N-domain | 12[1][2][5] |

| ACE C-domain | ~12,000* |

*Note: The Ki for the C-domain is estimated based on consistent reports of this compound being approximately three orders of magnitude less potent for the C-domain compared to the N-domain.[1][2][5]

Table 2: Selectivity Profile of this compound

| Parameter | Value |

| Selectivity Ratio (C-domain Ki / N-domain Ki) | ~1000-fold |

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the role of the ACE N-domain within the broader context of the Renin-Angiotensin System and its specific interaction with the substrate Ac-SDKP, which is preferentially cleaved by the N-domain.

Caption: Role of ACE N-domain and selective inhibition by this compound.

Experimental Workflow

This diagram outlines the key steps involved in determining the domain specificity of an ACE inhibitor like this compound, from the generation of domain-specific enzyme variants to the final data analysis.

Caption: Workflow for assessing this compound specificity.

Logical Relationship

The following diagram illustrates the logical basis for concluding the N-domain specificity of this compound based on its differential inhibitory effects on wild-type and mutant ACE.

Caption: Logical framework for demonstrating this compound's N-domain selectivity.

Experimental Protocols

Generation of Domain-Inactivated ACE Mutants

To assess the domain specificity of this compound, it is essential to produce recombinant ACE variants where either the N- or C-domain is catalytically inactive. This is typically achieved through site-directed mutagenesis.

Principle: The catalytic activity of each ACE domain is dependent on a zinc-binding motif, which includes two critical histidine residues. Replacing these histidines with residues that do not coordinate zinc, such as lysine, effectively inactivates the catalytic site of that domain.

Protocol Outline:

-

Template DNA: Obtain a plasmid containing the full-length cDNA for human somatic ACE.

-

Primer Design: Design mutagenic primers that introduce point mutations to replace the codons for the two zinc-binding histidines in the target domain (N- or C-domain) with lysine codons. The primers should be complementary to opposite strands of the plasmid and contain the desired mutation in the center.

-

PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the ACE cDNA plasmid as a template, and the designed mutagenic primers. The reaction will generate copies of the entire plasmid containing the desired mutation.

-

Typical PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 2 minutes.

-

18-25 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-60°C for 1 minute.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final Extension: 68°C for 7 minutes.

-

-

-

Template Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental template plasmid isolated from E. coli. The newly synthesized, unmethylated PCR product remains intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells for propagation.

-

Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation through DNA sequencing.

-

Expression and Purification: Transfect mammalian cells (e.g., Chinese Hamster Ovary - CHO cells) with the verified mutant plasmids for stable expression of the recombinant ACE variants. Purify the secreted enzymes from the cell culture medium using standard chromatography techniques.

Enzyme Kinetic Assays for Ki Determination

The inhibitory potency (Ki) of this compound against wild-type ACE and the domain-inactivated mutants is determined using a continuous fluorogenic assay.

Principle: A fluorogenic substrate, which is non-fluorescent or has low fluorescence, is cleaved by ACE to release a highly fluorescent product. The rate of increase in fluorescence is proportional to the enzyme activity. The presence of an inhibitor will decrease this rate.

Materials:

-

Purified recombinant wild-type ACE, N-domain inactive ACE, and C-domain inactive ACE.

-

This compound stock solution.

-

Fluorogenic substrate: Mca-Ala-Ser-Asp-Lys-DpaOH (where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl).

-

Assay Buffer: 50 mM HEPES, 200 mM NaCl, 10 µM ZnCl₂, pH 6.8.

-

96-well black microplates.

-

Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~405 nm).

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer to cover a range of concentrations around the expected Ki values for both domains. Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer.

-

A fixed amount of the respective ACE enzyme (wild-type, N-inactive, or C-inactive).

-

Varying concentrations of this compound.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C. Record the fluorescence intensity at regular intervals for 15-30 minutes.

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Plot the enzyme activity (V₀) as a function of the this compound concentration.

-

Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ value.

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

-

By performing these assays with the wild-type and mutant enzymes, the specific inhibitory activity of this compound against each domain can be accurately quantified, confirming its high selectivity for the N-domain.

References

- 1. pnas.org [pnas.org]

- 2. Identification of critical active‐site residues in angiotensin‐converting enzyme‐2 (ACE2) by site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereoselective synthesis of a novel phosphinic peptide as ACE inhibitor: Fragment-based design approach - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of RXP 407: A Selective N-Domain ACE Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RXP 407 is a potent and highly selective phosphinic peptide inhibitor of the N-terminal active site of angiotensin I-converting enzyme (ACE).[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and in vivo effects. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development of this novel class of ACE inhibitors.

Introduction

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation through the conversion of angiotensin I to the vasoconstrictor angiotensin II. Somatic ACE consists of two homologous domains, the N- and C-terminal domains, each possessing a catalytically active site. While classical ACE inhibitors block both domains, emerging evidence suggests that the two domains have distinct physiological substrates and functions. The N-domain is notably involved in the metabolism of Ac-Ser-Asp-Lys-Pro (AcSDKP), a natural tetrapeptide that acts as a negative regulator of hematopoietic stem cell proliferation.[1]

This compound, with the chemical structure Ac-Asp-(L)Pheψ(PO2-CH2)(L)Ala-Ala-NH2, was identified through the screening of phosphinic peptide libraries as the first potent and selective inhibitor of the N-domain of ACE.[2][3] Its unique pharmacological profile, characterized by potent N-domain inhibition without affecting the C-domain's activity on angiotensin I, presents a promising therapeutic strategy for selectively modulating the metabolism of N-domain-specific substrates like AcSDKP, without the cardiovascular side effects associated with traditional ACE inhibitors.[1]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been characterized across different species. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against ACE Domains

| Enzyme Source | Domain | Inhibition Constant (Ki) |

| Recombinant Human ACE | N-Domain | 12 nM[2][3][4] |

| Recombinant Human ACE | C-Domain | >10,000 nM[2] |

| Mouse Somatic ACE | N-Domain | Potent Inhibition[5] |

| Rat Somatic ACE | N-Domain | Less Potent Inhibition[5] |

Table 2: In Vivo Efficacy of this compound in Mice

| Dosage (intravenous infusion) | Effect on Plasma AcSDKP | Effect on Blood Pressure |

| 0.1 - 30 mg/kg/30 min | Dose-dependent increase (4-6 fold)[1] | No effect on angiotensin I pressor response (at 10 mg/kg)[1] |

Signaling and Metabolic Pathways

The selective action of this compound targets a specific branch of ACE-mediated substrate metabolism.

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of this compound against the N- and C-domains of ACE.

Methodology:

-

Enzyme Preparation: Recombinant human ACE, as well as ACE mutants with either the N- or C-domain inactivated, are used.[2] Somatic ACE from different species (e.g., mouse, rat) can be purified from tissues.[5]

-

Substrate: Specific fluorogenic substrates for the N-domain (e.g., Abz-SDK(Dnp)P-OH) and C-domain (e.g., Abz-FRK(Dnp)P-OH) are utilized.

-

Assay Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound in assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 10 µM ZnCl2).

-

The reaction is initiated by the addition of the specific substrate.

-

The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a fluorescence spectrophotometer.

-

-

Data Analysis: The initial velocities are plotted against the inhibitor concentration. The Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors.

In Vivo Efficacy Study in Mice

Objective: To evaluate the in vivo effect of this compound on plasma AcSDKP levels and the pressor response to angiotensin I.

Methodology:

-

Experimental Workflow:

Fig. 2: Workflow for In Vivo Evaluation of this compound. -

This compound Administration: this compound is administered via continuous intravenous infusion at doses ranging from 0.1 to 30 mg/kg over 30 minutes.[1]

-

Measurement of Plasma AcSDKP: Blood samples are collected at various time points. Plasma is separated, and AcSDKP concentrations are quantified using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Assessment of Angiotensin I Pressor Response: A bolus of angiotensin I is injected intravenously before and after this compound administration. The change in mean arterial blood pressure is monitored to assess the inhibition of the C-domain of ACE.[1]

-

Ex Vivo ACE Activity: Plasma samples are used to measure the activity of the N- and C-domains of ACE ex vivo using domain-specific substrates to confirm target engagement.[1]

Discussion

This compound represents a significant advancement in the field of ACE inhibition. Its high selectivity for the N-domain allows for the targeted modulation of specific physiological pathways, such as the regulation of hematopoiesis through the stabilization of AcSDKP, without the hemodynamic effects associated with pan-ACE inhibitors.[1] The in vivo data in mice clearly demonstrate that this compound can effectively and dose-dependently increase plasma levels of AcSDKP without altering the pressor response to angiotensin I.[1]

It is important to note the observed species-specific differences in the potency of this compound, with it being less effective in rats compared to humans and mice.[5] This highlights the necessity of selecting the appropriate animal model for preclinical studies.

Conclusion

This compound is a valuable pharmacological tool for investigating the distinct physiological roles of the N- and C-domains of ACE. Its unique profile as a selective N-domain inhibitor opens up new avenues for therapeutic interventions in hematological and potentially other disorders where the modulation of AcSDKP levels is desirable, without impacting the cardiovascular system. Further research is warranted to fully elucidate the therapeutic potential of this and other N-domain selective ACE inhibitors.

References

- 1. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Potency and selectivity of RXP407 on human, rat, and mouse angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolic Stability of RXP 407: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RXP 407 is a phosphinic peptide that has demonstrated significant potential as a highly selective inhibitor of the N-terminal active site of Angiotensin-Converting Enzyme (ACE).[1][2] This selectivity allows for the targeted modulation of specific physiological pathways without the broader effects associated with traditional ACE inhibitors.[3][4] A critical aspect of its therapeutic potential lies in its metabolic stability, which dictates its bioavailability, duration of action, and overall pharmacokinetic profile. This document provides a comprehensive overview of the in vivo metabolic stability of this compound, detailing its pharmacokinetic properties, the experimental protocols used for its evaluation, and its mechanism of action.

Core Findings on Metabolic Stability

This compound exhibits remarkable metabolic stability in vivo.[1][2] Studies in rats have shown that the compound is largely excreted unchanged, indicating minimal metabolism. This intrinsic stability is a key attribute for its development as a therapeutic agent.

Quantitative Metabolic Data

The primary evidence for the metabolic stability of this compound comes from radiolabeled studies in rats. Following a single intravenous administration, the vast majority of the compound is recovered intact in the urine.

| Parameter | Value | Species | Reference |

| % of Injected Radioactivity Recovered in Urine (0-48h) | ~98% (as intact this compound) | Rat | [1] |

| Route of Elimination | Preferential Renal Clearance | Rat | [1] |

Pharmacokinetic Profile

The pharmacokinetic profile of this compound in rats is characterized by a two-phase elimination from plasma. An initial rapid elimination phase is followed by a slower clearance phase. Notably, the plasma concentration of this compound remains above its inhibitory constant (Ki) for the N-domain of ACE for at least two hours post-administration, suggesting a sustained pharmacological effect.[1]

| Parameter | Observation | Species | Reference |

| Plasma Clearance | Two-time domain: rapid phase followed by a slower phase | Rat | [1] |

| Plasma Concentration at 2h | Above Ki value for the N-domain of ACE | Rat | [1] |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the N-terminal active site of somatic ACE, with a dissociation constant (Ki) of 12 nM.[1][2] Its selectivity for the N-domain is three orders of magnitude greater than for the C-domain.[1][2] This selective inhibition prevents the degradation of Acetyl-Seryl-Aspartyl-Lysyl-Proline (AcSDKP), a natural peptide that negatively regulates hematopoietic stem cell proliferation.[1][3] Crucially, this selective action does not affect the conversion of angiotensin I to angiotensin II by the C-domain of ACE, thus avoiding an impact on blood pressure regulation.[1][3]

Caption: Mechanism of action of this compound on ACE.

Experimental Protocols

The in vivo metabolic stability and pharmacokinetic studies of this compound have been conducted using established methodologies.

In Vivo Metabolism and Pharmacokinetics in Rats

This protocol was designed to assess the metabolic fate and clearance of this compound.

Caption: Workflow for in vivo metabolism study of this compound in rats.

In Vivo Efficacy Study in Mice

This study aimed to evaluate the in vivo efficacy of this compound on its target.

| Parameter | Details |

| Species | Mice |

| Dosing | Infusion of increasing doses of this compound (0.1-30 mg/kg/30 min) |

| Sample Collection | Plasma |

| Analysis | Measurement of plasma AcSDKP concentrations and ex vivo plasma ACE N-domain and C-domain activity |

The results of this study showed a dose-dependent increase in plasma AcSDKP levels, with a plateau at 4 to 6 times the basal levels, and a significant and dose-dependent inhibition of ex vivo plasma ACE N-domain activity with no effect on the C-domain.[3][4]

Conclusion

References

- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis. | Sigma-Aldrich [sigmaaldrich.com]

The Core of Selectivity: Unraveling the Structural Features of RXP 407 for N-Domain ACE Inhibition

For Immediate Release

A Deep Dive into the Molecular Architecture Granting RXP 407 its Unique N-Domain Specificity in Angiotensin-Converting Enzyme Inhibition.

This technical guide provides a comprehensive analysis of the key structural features of this compound, a potent and highly selective inhibitor of the N-domain of Angiotensin-Converting Enzyme (ACE). Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecular interactions and structural motifs responsible for its remarkable selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Introduction: The Significance of N-Domain Selective ACE Inhibition

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation. Somatic ACE consists of two homologous catalytic domains, the N- and C-domains, which exhibit distinct substrate specificities. While the C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, the N-domain preferentially hydrolyzes other substrates, including the anti-inflammatory and anti-fibrotic peptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP)[1][2]. Non-selective ACE inhibitors, while effective in treating hypertension, can lead to off-target effects. The development of domain-selective inhibitors like this compound, which specifically targets the N-domain, opens new therapeutic avenues for conditions such as fibrosis and inflammation without significantly impacting blood pressure regulation[3][4]. This compound demonstrates a remarkable selectivity for the N-domain, with a dissociation constant (Ki) that is three orders of magnitude lower than for the C-domain[5][6][7].

Quantitative Analysis of this compound Selectivity

The profound selectivity of this compound for the N-domain of ACE has been quantified through rigorous enzymatic assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) that underscore this preferential binding.

| Inhibitor | ACE Domain | Ki Value | Reference |

| This compound | N-Domain | 12 nM | [5][8] |

| This compound | C-Domain | >10,000 nM | [5] |

| Inhibitor | ACE Domain | IC50 Value | Reference |

| This compound | N-Domain (rat) | 31.1 nM | [9] |

| This compound | C-Domain (rat) | 28.7 µM | [9] |

Key Structural Features Governing Selectivity

The high degree of selectivity exhibited by this compound is not coincidental but rather a result of a series of precise molecular interactions with the N-domain's active site. X-ray crystallography and site-directed mutagenesis studies have been instrumental in identifying the specific structural determinants of this selectivity.

Critical Interactions within the S2 Subsite

The most significant factor contributing to this compound's N-domain selectivity lies in its interactions within the S2 subsite of the enzyme's active site. Two key residues in the N-domain, Tyrosine 369 (Tyr369) and Arginine 381 (Arg381) , form crucial hydrogen bonds and electrostatic interactions with the inhibitor[10]. These residues are notably different in the C-domain, where they are replaced by Phenylalanine 391 (Phe391) and Glutamate 403 (Glu403), respectively. This substitution in the C-domain prevents the formation of the same favorable interactions, thus drastically reducing the binding affinity of this compound[10].

The Pivotal Role of the P2 Aspartate and P2' Amidated Alanine Moieties

Structure-activity relationship studies have highlighted the critical importance of specific moieties within the this compound molecule. The aspartate residue at the P2 position and the amidated alanine at the P2' position are major contributors to its N-selectivity. The C-terminal carboxamide group is a particularly unconventional feature for ACE inhibitors, which traditionally possess a free carboxylate group. This unique chemical feature is a key element in discriminating between the two ACE domains.

Contribution of the N-Acetyl Group and Overall Molecular Size

The N-acetyl group of this compound also plays a role in its selective binding. Furthermore, this compound is a larger molecule than many conventional ACE inhibitors. This increased size allows it to extend further into the active site and engage with the S2 subsite, a region that is less critical for the binding of smaller, non-selective inhibitors.

Caption: Key interactions between this compound and the ACE N-domain active site.

Experimental Protocols

The elucidation of this compound's selectivity is underpinned by robust experimental methodologies. The following sections detail the core protocols employed in these investigations.

Enzymatic Assay for Determining Inhibitor Potency and Selectivity

Objective: To determine the inhibitory constants (Ki and IC50) of this compound for the N- and C-domains of ACE.

Materials:

-

Recombinant human ACE N-domain and C-domain

-

Fluorogenic substrate specific for the N-domain (e.g., Mca-Ala-Ser-Asp-Lys-Dpa)

-

Fluorogenic substrate specific for the C-domain (e.g., Abz-LFK(Dnp)-OH)[9]

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM NaCl and 10 µM ZnCl2)

-

96-well microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the ACE enzyme (either N- or C-domain) to each well.

-

Add the diluted this compound to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the domain-specific fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., Morrison equation for Ki determination) to calculate the IC50 and Ki values.

Site-Directed Mutagenesis

Objective: To identify the key amino acid residues in the ACE N-domain responsible for the high-affinity binding of this compound.

Procedure:

-

Obtain the cDNA encoding the human ACE N-domain.

-

Design primers containing the desired mutations (e.g., Tyr369 to Phe and Arg381 to Glu).

-

Perform site-directed mutagenesis using a commercially available kit to introduce the mutations into the N-domain cDNA.

-

Sequence the mutated cDNA to confirm the presence of the desired mutations.

-

Express the wild-type and mutant N-domain proteins in a suitable expression system (e.g., mammalian cells).

-

Purify the recombinant proteins.

-

Perform enzymatic assays as described in section 4.1 to determine the Ki values of this compound for the wild-type and mutant enzymes. A significant increase in the Ki value for a mutant indicates that the mutated residue is critical for inhibitor binding. A double mutant of Tyr369 to Phe and Arg381 to Glu resulted in a 100-fold decrease in binding affinity for this compound[11].

X-ray Crystallography

Objective: To determine the three-dimensional structure of the ACE N-domain in complex with this compound to visualize the specific molecular interactions.

Procedure:

-

Express and purify a crystallizable form of the ACE N-domain, often involving mutagenesis to remove glycosylation sites that can hinder crystallization[12][13].

-

Co-crystallize the purified N-domain with this compound by mixing the two components and setting up crystallization trials using various precipitants and conditions.

-

Harvest and cryo-protect the resulting crystals.

-

Collect X-ray diffraction data from the crystals using a synchrotron radiation source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model of the N-domain-RXP 407 complex against the experimental data.

-

Analyze the final structure to identify and characterize the specific interactions between the inhibitor and the enzyme's active site.

Caption: Workflow for elucidating this compound's N-domain selectivity.

Signaling Pathway Context

The selective inhibition of the ACE N-domain by this compound has significant implications for cellular signaling pathways. By preventing the degradation of Ac-SDKP, this compound indirectly modulates pathways associated with inflammation and fibrosis. Ac-SDKP is known to exert its anti-fibrotic effects by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway[3].

Caption: Signaling pathway influenced by this compound-mediated ACE N-domain inhibition.

Conclusion

This compound stands as a paradigm of successful rational drug design, where a deep understanding of enzyme structure and function has led to the development of a highly selective inhibitor. Its selectivity is a multi-faceted phenomenon, arising from specific interactions with key residues in the N-domain's S2 subsite, the unique chemical features of its P2 and P2' moieties, and its overall molecular architecture. The detailed experimental protocols and structural insights presented in this guide provide a comprehensive framework for understanding the core principles behind this compound's N-domain specificity and offer a valuable resource for the future design of next-generation, domain-selective ACE inhibitors.

References

- 1. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Absence of the ACE N-Domain Decreases Renal Inflammation and Facilitates Sodium Excretion during Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigating the domain specificity of phosphinic inhibitors RXPA380 and RXP407 in angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The N Domain of Human Angiotensin-I-converting Enzyme: THE ROLE OF N-GLYCOSYLATION AND THE CRYSTAL STRUCTURE IN COMPLEX WITH AN N DOMAIN-SPECIFIC PHOSPHINIC INHIBITOR, RXP407 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The N domain of human angiotensin-I-converting enzyme: the role of N-glycosylation and the crystal structure in complex with an N domain-specific phosphinic inhibitor, RXP407 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro ACE Inhibition Assays Using RXP 407

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro inhibitory activity of RXP 407 against Angiotensin-Converting Enzyme (ACE). This compound is a potent and highly selective phosphinic peptide inhibitor of the N-terminal active site of somatic ACE.[1][2] These application notes include two common methodologies for assessing ACE inhibition: a spectrophotometric assay and a fluorometric assay. Additionally, a summary of quantitative data for this compound and other common ACE inhibitors is presented, alongside diagrams illustrating the ACE signaling pathway and the experimental workflow.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1][3] Angiotensin-Converting Enzyme (ACE), a central component of this system, is a zinc-dependent metalloprotease that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] ACE also inactivates the vasodilator bradykinin.[6] Consequently, inhibition of ACE is a key therapeutic strategy for managing hypertension and other cardiovascular diseases.

Human somatic ACE possesses two homologous catalytic domains, the N- and C-domains.[1][2] While most clinically used ACE inhibitors block both domains, selective inhibition of one domain may offer therapeutic advantages with fewer side effects. This compound, with the chemical structure Ac-Asp-(L)Pheψ(PO2-CH2)(L)Ala-Ala-NH2, is a potent inhibitor that demonstrates a remarkable three orders of magnitude greater selectivity for the N-domain of ACE.[1][2] This selectivity makes it a valuable research tool for elucidating the specific physiological roles of the ACE N-domain.[1][7]

These application notes provide detailed protocols for utilizing this compound in common in vitro ACE inhibition assays, offering guidance for researchers studying the kinetics and mechanism of ACE inhibition.

Data Presentation

The following table summarizes the inhibitory potency of this compound in comparison to other well-known ACE inhibitors.

| Inhibitor | Target | Ki | IC50 | Assay Method | Reference |

| This compound | ACE (N-domain) | 12 nM | - | Fluorometric | [1][2] |

| Captopril | ACE | - | 1.79 - 20 nM | Spectrophotometric & Fluorometric | [3][8] |

| Enalaprilat | ACE | - | - | Spectrophotometric | [9] |

| Lisinopril | ACE | - | - | In vivo | [7] |

Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, enzyme source). The provided values serve as a general reference.

Experimental Protocols

Two primary methods for in vitro ACE inhibition assays are detailed below. Due to its high potency, careful dilution of this compound is critical for accurate determination of its inhibitory activity.

Protocol 1: Spectrophotometric Assay

This method is based on the quantification of hippuric acid (HA) produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.[3][7][10]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

This compound

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Sodium Borate Buffer (50 mM, pH 8.3, containing 300 mM NaCl)

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in deionized water or an appropriate buffer. Perform serial dilutions to obtain a range of concentrations for IC50 determination. Given the high potency of this compound, final concentrations in the low nanomolar range should be targeted.

-

Prepare the HHL substrate solution (e.g., 5 mM) in sodium borate buffer.

-

Prepare the ACE solution (e.g., 100 mU/mL) in sodium borate buffer. The optimal concentration should be determined empirically.

-

-

Assay Protocol:

-

To a microcentrifuge tube, add 20 µL of the this compound solution (or buffer for control).

-

Add 20 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

-

Incubate the reaction mixture for 30-60 minutes at 37°C.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Transfer 1 mL of the ethyl acetate (upper) layer to a new tube and evaporate the solvent.

-

Re-dissolve the dried hippuric acid in a suitable volume of deionized water or buffer.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

-

Calculations:

-

Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Acontrol - Ainhibitor) / Acontrol] x 100 Where Acontrol is the absorbance of the reaction without inhibitor and Ainhibitor is the absorbance in the presence of this compound.

-

Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Protocol 2: Fluorometric Assay

This method utilizes a quenched fluorogenic substrate, which upon cleavage by ACE, releases a fluorescent product. This assay is generally more sensitive and amenable to high-throughput screening.[11][12]

Materials:

-

Angiotensin-Converting Enzyme (ACE)

-

This compound

-

Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

-

Assay Buffer (e.g., 50 mM HEPES, pH 6.8, 200 mM NaCl, 10 µM ZnCl2)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution and serial dilutions of this compound in the assay buffer.

-

Prepare the fluorogenic substrate solution in the assay buffer at a concentration close to its Km value.

-

Prepare the ACE solution in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add 50 µL of the this compound solution (or buffer for control).

-

Add 50 µL of the ACE solution to each well and pre-incubate for 90 minutes at 25°C to allow for inhibitor binding.[10]

-

Initiate the reaction by adding 100 µL of the fluorogenic substrate solution.

-

Immediately measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 320-340 nm and emission at 390-405 nm, depending on the substrate).[10]

-

-

Calculations:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Calculate the percentage of ACE inhibition as described in the spectrophotometric protocol.

-

Determine the IC50 value by plotting the % inhibition against the logarithm of the this compound concentration.

-

Mandatory Visualizations

ACE Signaling Pathway

References

- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 2. researchgate.net [researchgate.net]

- 3. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Cardiovascular Research: A Guide to Utilizing RXP 407 in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of RXP 407 in animal models of cardiovascular disease. This compound, a pioneering selective inhibitor of the N-domain of angiotensin-converting enzyme (ACE), presents a unique opportunity to investigate the therapeutic potential of augmenting the endogenous peptide acetyl-Ser-Asp-Lys-Pro (AcSDKP) in cardiovascular pathologies, without the confounding effects on blood pressure seen with traditional ACE inhibitors.

Introduction to this compound: A Paradigm Shift in ACE Inhibition

This compound is a phosphinic peptide that exhibits a remarkable three-orders-of-magnitude greater selectivity for the N-terminal active site of ACE compared to the C-terminal site.[1][2] This selectivity is crucial as the N-domain is primarily responsible for the degradation of the hemoregulatory peptide AcSDKP, a negative regulator of hematopoietic stem cell differentiation and proliferation.[1] Unlike conventional ACE inhibitors that block both domains and consequently impact the renin-angiotensin system and blood pressure, this compound allows for the targeted elevation of AcSDKP levels in vivo without significantly affecting angiotensin I hydrolysis or blood pressure.[3][4] This unique pharmacological profile makes this compound an invaluable tool for dissecting the specific roles of AcSDKP in cardiovascular health and disease.

Mechanism of Action: The this compound-AcSDKP Axis

The primary mechanism of action of this compound in the context of cardiovascular disease is the inhibition of the N-domain of ACE, leading to a significant and dose-dependent increase in the plasma concentration of AcSDKP.[3][4] AcSDKP has been shown to exert beneficial effects in various cardiovascular conditions through its anti-inflammatory, anti-fibrotic, and pro-angiogenic properties. By selectively preserving AcSDKP, this compound provides a novel therapeutic strategy for conditions such as myocardial infarction, heart failure, and atherosclerosis.

Below is a diagram illustrating the signaling pathway.

Applications in Preclinical Cardiovascular Models

The unique properties of this compound make it suitable for a range of animal models of cardiovascular disease. Its ability to elevate AcSDKP without altering blood pressure allows for the specific investigation of AcSDKP's cardioprotective effects.

Myocardial Infarction and Heart Failure Models

In rodent models of myocardial infarction (MI), subsequent heart failure is a common outcome characterized by adverse cardiac remodeling, including fibrosis and inflammation. This compound can be used to assess the role of AcSDKP in mitigating these pathological processes.

Atherosclerosis Models

Atherosclerosis is a chronic inflammatory disease. The anti-inflammatory properties of AcSDKP suggest a potential therapeutic role in this condition. The P-407-induced mouse model of hyperlipidemia and atherosclerosis provides a convenient and well-documented platform to study the effects of this compound.[5][6][7] This model, induced by intraperitoneal administration of the nonionic surfactant poloxamer 407, leads to dose-controlled hyperlipidemia and the development of aortic atherosclerotic lesions.[6][7]

Experimental Protocols

The following are generalized protocols for the use of this compound in common animal models of cardiovascular disease. Researchers should optimize these protocols based on their specific experimental design and animal model.

General Preparation of this compound

This compound is a phosphinic peptide and should be handled with appropriate laboratory precautions. For in vivo administration, this compound can be dissolved in a sterile, physiologically compatible vehicle such as phosphate-buffered saline (PBS). The concentration should be adjusted based on the desired dose and the route of administration.

Protocol 1: this compound Administration in a Mouse Model of Myocardial Infarction

Objective: To evaluate the effect of this compound on cardiac remodeling and function following myocardial infarction.

Animal Model: C57BL/6 mice are a commonly used strain for surgically induced myocardial infarction (e.g., by ligation of the left anterior descending coronary artery).

Experimental Workflow:

Methodology:

-

Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before any procedures.

-

Baseline Assessment: Perform baseline echocardiography to assess cardiac function.

-

Surgical Procedure: Induce myocardial infarction by ligating the left anterior descending (LAD) coronary artery.

-

Randomization: Randomly assign mice to either the vehicle control group or the this compound treatment group.

-

Treatment:

-

Dosing: Based on previous studies with this compound in mice, a starting dose range of 0.1 to 30 mg/kg can be considered.[3][4] The optimal dose should be determined in a pilot study.

-

Administration: Administer this compound or vehicle via continuous infusion using osmotic mini-pumps or through daily intraperitoneal (i.p.) or intravenous (i.v.) injections.

-

-

Functional Assessment: Perform serial echocardiography at specified time points (e.g., 7, 14, and 28 days post-MI) to monitor cardiac function.

-

Terminal Procedure: At the end of the study period (e.g., 28 days), euthanize the animals.

-

Sample Collection: Collect blood for plasma AcSDKP level measurement and harvest hearts for histological and molecular analyses.

-

Analysis:

-

Histology: Perform Masson's trichrome and Picrosirius red staining to assess fibrosis.

-

Immunohistochemistry: Stain for markers of inflammation (e.g., CD68 for macrophages) and angiogenesis (e.g., CD31).

-

Molecular Analysis: Use quantitative PCR and Western blotting to measure the expression of genes and proteins related to fibrosis (e.g., collagen I, TGF-β), inflammation (e.g., TNF-α, IL-6), and cardiac hypertrophy (e.g., ANP, BNP).

-

Protocol 2: this compound in a P-407-Induced Atherosclerosis Mouse Model

Objective: To investigate the impact of this compound on the development and progression of atherosclerotic lesions.

Animal Model: C57BL/6 mice treated with Poloxamer 407 (P-407).

Experimental Workflow:

Methodology:

-

Animal Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) for one week.

-

Induction of Hyperlipidemia: Administer P-407 (typically 0.5 g/kg) via intraperitoneal (i.p.) injection twice a week to induce hyperlipidemia and atherosclerosis.[6][7]

-

Treatment Groups: Concurrently with P-407 administration, treat mice with either vehicle or this compound.

-

Dosing: A similar dose range as in the MI model can be used as a starting point (0.1-30 mg/kg).

-

Administration: Administer this compound or vehicle daily via i.p. injection or continuous infusion.

-

-

Monitoring: Monitor body weight and collect blood periodically (e.g., monthly) to assess plasma lipid levels (total cholesterol, triglycerides).

-

Terminal Procedure: After a specified duration (e.g., 4 months), euthanize the animals.

-

Sample Collection: Collect blood for final lipid and inflammatory marker analysis. Perfuse the vascular system and dissect the entire aorta.

-

Analysis:

-

Atherosclerotic Lesion Quantification: Perform en face analysis of the aorta after Oil Red O staining to quantify the total lesion area. Analyze cross-sections of the aortic root to determine plaque size and composition.

-

Histology and Immunohistochemistry: Stain aortic sections for lipids (Oil Red O), macrophages (CD68), smooth muscle cells (α-actin), and collagen (Masson's trichrome).

-

Inflammatory Marker Analysis: Measure levels of inflammatory cytokines (e.g., IL-1β, MCP-1) in plasma or tissue homogenates using ELISA or multiplex assays.

-

Data Presentation and Interpretation

To facilitate the comparison of results, all quantitative data should be summarized in clearly structured tables.

Table 1: Example Data Table for Myocardial Infarction Study

| Parameter | Vehicle Control (n=...) | This compound (X mg/kg) (n=...) | p-value |

| Echocardiography (Day 28) | |||

| Ejection Fraction (%) | |||

| Fractional Shortening (%) | |||

| LV End-Systolic Diameter (mm) | |||

| LV End-Diastolic Diameter (mm) | |||

| Histology | |||

| Infarct Size (%) | |||

| Fibrotic Area (%) | |||

| Biomarkers | |||

| Plasma AcSDKP (ng/mL) | |||

| Cardiac TNF-α (pg/mg protein) | |||

| Cardiac Collagen I (mRNA fold change) |

Table 2: Example Data Table for Atherosclerosis Study

| Parameter | P-407 + Vehicle (n=...) | P-407 + this compound (X mg/kg) (n=...) | p-value |

| Plasma Lipids (4 months) | |||

| Total Cholesterol (mg/dL) | |||

| Triglycerides (mg/dL) | |||

| Atherosclerotic Lesions | |||

| En face Lesion Area (%) | |||

| Aortic Root Plaque Area (μm²) | |||

| Plaque Composition | |||

| Macrophage Content (% of plaque) | |||

| Collagen Content (% of plaque) | |||

| Inflammatory Markers | |||

| Plasma IL-1β (pg/mL) |

Conclusion

This compound represents a powerful and selective tool for investigating the therapeutic potential of AcSDKP in cardiovascular diseases. Its unique mechanism of action, which uncouples AcSDKP elevation from blood pressure effects, allows for a more precise understanding of the peptide's role in cardiac protection and anti-atherogenic processes. The protocols outlined in this document provide a foundation for researchers to design and execute robust preclinical studies using this compound, ultimately paving the way for novel therapeutic strategies in cardiovascular medicine.

References

- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis. | Sigma-Aldrich [sigmaaldrich.com]

- 5. The P-407-induced murine model of dose-controlled hyperlipidemia and atherosclerosis: a review of findings to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P-407-induced Mouse Model of Dose-controlled Hyperlipidemia and Atherosclerosis: 25 Years Later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Differentiating the Catalytic Activities of ACE N- and C-domains with RXP 407

Audience: Researchers, scientists, and drug development professionals.

Introduction

The somatic Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metallopeptidase involved in cardiovascular regulation and other physiological processes.[1][2] A unique feature of somatic ACE is the presence of two homologous catalytic domains, the N- and C-domains, which, despite high sequence similarity, exhibit distinct substrate specificities and catalytic properties.[3][4] The C-domain is primarily responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, a critical step in the Renin-Angiotensin System (RAS).[4][5] The N-domain, on the other hand, preferentially hydrolyzes substrates like Acetyl-Ser-Asp-Lys-Pro (AcSDKP), a natural inhibitor of hematopoietic stem cell proliferation.[2][6][7]

Conventional ACE inhibitors used in clinical settings for hypertension and heart failure block both domains non-selectively.[1][8] To investigate the specific physiological roles of each domain and to develop novel therapeutics with potentially fewer side effects, domain-selective inhibitors are invaluable research tools. RXP 407 is a potent phosphinic peptide inhibitor that demonstrates remarkable selectivity for the N-domain of ACE, making it an ideal chemical probe to differentiate the activities of the two domains.[1][6][8]

Principle of the Method

This compound, with the chemical structure Ac-Asp-(L)Pheψ(PO2-CH2)(L)Ala-Ala-NH2, acts as a transition-state analogue inhibitor of ACE.[6][8] Its high selectivity is attributed to specific interactions within the S2 subsite of the N-domain active site.[2][3] this compound exhibits a dissociation constant (Ki) for the N-domain that is approximately three orders of magnitude lower than for the C-domain.[1][8] This vast difference in potency allows researchers to:

-

Selectively inhibit the N-domain's catalytic activity in preparations containing wild-type somatic ACE.

-

Determine the relative contribution of each domain to the hydrolysis of a given substrate.

-

Study the physiological effects of N-domain-specific inhibition in vivo without significantly impacting the C-domain's primary function of blood pressure regulation.[7][9]

Quantitative Data: Inhibitor Selectivity

The efficacy and selectivity of this compound are quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The data clearly illustrates the inhibitor's profound preference for the ACE N-domain.

| Inhibitor | Target Domain | Inhibition Constant (Ki) | Selectivity (C-domain Ki / N-domain Ki) |

| This compound | ACE N-domain | 12 nM[1][6][8] | ~1000-fold[6][8] |

| This compound | ACE C-domain | >10,000 nM[6] |

Visualization: Mechanism of Selective Inhibition

The following diagram illustrates the differential effect of this compound on the two main signaling pathways regulated by ACE.

Caption: Selective inhibition of ACE domains by this compound.

Experimental Protocol: Enzymatic Assay for Domain Selectivity

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against the ACE N- and C-domains. The assay utilizes domain-specific or general fluorogenic substrates.

5.1 Materials and Reagents

-

Enzymes:

-

Recombinant human wild-type somatic ACE (sACE).

-

Recombinant ACE mutants with either the N- or C-domain catalytically inactivated.[8] (Alternatively, purified isolated N- and C-domains can be used).

-

-

Inhibitor: this compound stock solution (e.g., 1 mM in DMSO).

-

Substrate:

-

N-domain preferential substrate: Ac-Ser-Asp-Lys-Pro (AcSDKP).[2] (Requires a secondary assay like HPLC or mass spectrometry for detection).

-

General Fluorogenic Substrate: Mca-Ala-Ser-Asp-Lys-Dpa (where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl).[6]

-

-

Assay Buffer: E.g., 100 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 µM ZnCl2.

-

Equipment:

-

96-well microplate reader with fluorescence detection (Excitation: ~320 nm, Emission: ~400 nm for Mca-based substrates).

-

Microplates (black, flat-bottom for fluorescence).

-

Standard laboratory pipettes and consumables.

-

5.2 Protocol Steps

-

Enzyme Preparation: Dilute the sACE and mutant ACE stocks to the desired working concentration in cold assay buffer immediately before use. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Dilution Series: Prepare a serial dilution of this compound in assay buffer. For N-domain inhibition, a typical final concentration range would be 0.1 nM to 1 µM. For C-domain inhibition, a range of 10 nM to 100 µM would be appropriate. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Assay Reaction Setup: In a 96-well plate, add the following in order:

-

50 µL of Assay Buffer.

-

10 µL of the appropriate this compound dilution (or vehicle).

-

20 µL of diluted enzyme solution (sACE, N-domain active, or C-domain active).

-

-

Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature (or 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the fluorogenic substrate (e.g., Mca-Ala-Ser-Asp-Lys-Dpa, final concentration 25 µM) to each well to start the reaction.[6]

-

Fluorescence Measurement: Immediately place the plate in the microplate reader. Measure the increase in fluorescence intensity kinetically over 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enzyme form.

-

If necessary, calculate the Ki value using the Cheng-Prusoff equation, Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

-

Visualization: Experimental Workflow

The following diagram outlines the workflow for assessing the domain-specific inhibition of ACE.

Caption: Workflow for determining ACE domain selectivity.

Expected Results

When performing the inhibition assay with wild-type somatic ACE, a biphasic inhibition curve may be observed, reflecting the two distinct affinities of this compound for the N- and C-domains.[8] Assays using the single-domain active mutants or isolated domains will yield monophasic inhibition curves. The calculated Ki value for the N-domain is expected to be in the low nanomolar range (e.g., ~12 nM), while the Ki for the C-domain will be several orders of magnitude higher (in the micromolar range), confirming the high N-domain selectivity of this compound.[1][6] These results validate the use of this compound as a specific tool to probe N-domain function.

References

- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Investigating the domain specificity of phosphinic inhibitors RXPA380 and RXP407 in angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis. | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for In Vivo Administration of RXP 407 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and dosage of RXP 407 in a murine model. This compound is a potent and selective phosphinic peptide inhibitor of the N-domain of Angiotensin-Converting Enzyme (ACE).[1][2][3] This selectivity allows for the targeted modulation of substrates like AcSDKP without affecting the C-domain's role in blood pressure regulation, making it a valuable tool for research in hematopoiesis, fibrosis, and inflammation.[1][2][3]

Mechanism of Action

This compound selectively binds to the N-domain of ACE, inhibiting its enzymatic activity. This prevents the degradation of the hemoregulatory peptide Acetyl-Ser-Asp-Lys-Pro (AcSDKP), leading to an increase in its plasma concentration.[1][2] Unlike classical ACE inhibitors, this compound does not significantly affect the C-domain of ACE, which is responsible for the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.[1][2] This unique mechanism allows for the study of AcSDKP-related pathways without the confounding cardiovascular effects of broad-spectrum ACE inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in mice.

Table 1: Dosage and Pharmacodynamic Effects of this compound in Mice

| Parameter | Value | Reference |

| Animal Model | Mice (preferred over rats) | [4] |

| Administration Route | Intravenous (i.v.) infusion | [1][2] |

| Dosage Range | 0.1 - 30 mg/kg | [1][2] |

| Infusion Duration | 30 minutes | [1][2] |

| Effect on Plasma AcSDKP | Dose-dependent increase (4-6 fold) | [1][2] |

| Effect on ACE N-Domain | Dose-dependent inhibition | [1][2] |

| Effect on ACE C-Domain | No significant inhibition | [1][2] |

| Effect on Blood Pressure | No inhibition of Angiotensin I pressor response at 10 mg/kg | [1][2] |

Experimental Protocols

Detailed methodologies for the administration of this compound and subsequent analysis are provided below. These protocols are based on published studies and standard laboratory procedures.

Protocol 1: Preparation and Administration of this compound via Intravenous Infusion

This protocol describes the preparation and administration of this compound to mice via tail vein infusion.

Materials:

-

This compound

-

Sterile Phosphate-Buffered Saline (PBS)

-

Mouse restrainer

-

Heat lamp or warming pad

-

Sterile syringes and 27-30 gauge needles

-

Infusion pump

-

Catheter (optional, for prolonged infusion)

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in sterile PBS to the desired concentration. The final concentration will depend on the infusion rate and the target dose.

-

Ensure the solution is completely dissolved and sterile-filter if necessary.

-

-

Animal Preparation:

-

Acclimatize mice to the laboratory environment.

-

Warm the mouse using a heat lamp or warming pad to dilate the tail veins, facilitating injection.

-

Place the mouse in a suitable restrainer to secure the tail.

-

-

Intravenous Infusion:

-

Disinfect the tail with an alcohol wipe.

-

Carefully insert a 27-30 gauge needle connected to the infusion pump line into one of the lateral tail veins.

-

Secure the needle and tubing.

-

Begin the infusion at a controlled rate to deliver the target dose (0.1-30 mg/kg) over 30 minutes.

-

Monitor the animal for any signs of distress during the infusion.

-

-

Post-Infusion:

-

Once the infusion is complete, carefully remove the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor for recovery.

-

Protocol 2: Measurement of Plasma AcSDKP Levels

This protocol outlines the collection of blood samples and subsequent measurement of AcSDKP concentrations.

Materials:

-

EDTA-coated collection tubes

-

Centrifuge

-

ELISA kit for AcSDKP or LC-MS/MS equipment

-

Pipettes and tips

Procedure:

-

Blood Collection:

-

At desired time points post-infusion, collect blood from the mice via a suitable method (e.g., saphenous vein, cardiac puncture).

-

Collect blood into EDTA-coated tubes to prevent coagulation.

-

-

Plasma Separation:

-

Centrifuge the blood samples at approximately 1,000-2,000 x g for 15 minutes at 4°C.

-

Carefully collect the plasma supernatant.

-

-

AcSDKP Quantification:

-

Measure the concentration of AcSDKP in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions, or by a validated LC-MS/MS method for higher sensitivity and specificity.

-

Protocol 3: Ex Vivo Measurement of ACE N-Domain Activity

This protocol describes the assessment of ACE N-domain activity in plasma samples collected from this compound-treated mice.

Materials:

-

Plasma samples from treated and control mice

-

N-domain specific ACE substrate (e.g., a fluorogenic substrate)

-

Assay buffer

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-